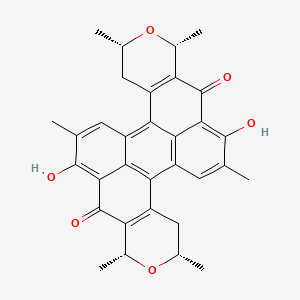

scutiaquinone B

Descripción

Scutiaquinone B is a natural perylenequinone compound isolated from the roots of Scutia myrtinana, a plant native to South Africa . It belongs to a class of polycyclic quinones known for their anti-parasitic, antioxidant, and photodynamic properties. Recent studies highlight its strong binding affinity to Schistosoma mansoni glutathione S-transferase (SmGST), a critical enzyme for parasite survival, making it a promising candidate for treating schistosomiasis . However, both compounds suffer from poor water solubility, limiting their bioavailability .

Propiedades

Fórmula molecular |

C32H30O6 |

|---|---|

Peso molecular |

510.6 g/mol |

Nombre IUPAC |

(5S,7R,18S,20R)-11,24-dihydroxy-5,7,12,18,20,25-hexamethyl-6,19-dioxaheptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),10,12,14(28),15(27),16(21),23,25-nonaene-9,22-dione |

InChI |

InChI=1S/C32H30O6/c1-11-7-17-23-19-9-13(3)38-16(6)22(19)32(36)28-26(23)18(8-12(2)30(28)34)24-20-10-14(4)37-15(5)21(20)31(35)27(25(17)24)29(11)33/h7-8,13-16,33-34H,9-10H2,1-6H3/t13-,14-,15+,16+/m0/s1 |

Clave InChI |

WVBDNQPFLLRSLH-CAOSSQGBSA-N |

SMILES isomérico |

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C(=CC4=C3C2=C5C=C(C(=C6C5=C4C7=C(C6=O)[C@H](O[C@H](C7)C)C)O)C)C)O |

SMILES canónico |

CC1CC2=C(C(O1)C)C(=O)C3=C(C(=CC4=C3C2=C5C=C(C(=C6C5=C4C7=C(C6=O)C(OC(C7)C)C)O)C)C)O |

Sinónimos |

scutiaquinone B |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Data Tables

Table 1: Pharmacokinetic Properties of this compound and Analogs

| Compound | GI Absorption | Water Solubility | P-gp Substrate | CYP Inhibition | Source |

|---|---|---|---|---|---|

| This compound | High | Poor | No | Moderate | S. myrtinana |

| Scutiaquinone A | Moderate | Poor | Yes | Moderate | S. myrtinana |

| Cercosporin | N/A | Very Poor | N/A | High | Fungal |

| Calphostin D | Low | Poor | Yes | Low | Fungal |

Table 2: Binding Affinity and Selectivity

| Compound | Target Protein | Vina Score (kcal/mol) | Selectivity for Parasite vs. Host Enzymes |

|---|---|---|---|

| This compound | SmGST | -11.2 | High (evolutionarily distinct SmGST) |

| Scutiaquinone A | SmGST | -10.8 | High |

| ZINC13474421 | SmHDAC1 | -12.5 | Moderate |

Research Findings and Implications

- Mechanistic Superiority: this compound’s strong SmGST binding (−11.2 kcal/mol) and evolutionary specificity (shared ancestry with parasite enzymes) reduce off-target effects in humans .

- Limitations: Poor solubility necessitates formulation advancements, such as nanoencapsulation, to improve bioavailability .

- Synthetic vs. Natural: Synthetic perylenequinones offer tunable properties (e.g., photostability) but require extensive optimization to match the natural affinity of this compound .

Q & A

Q. What are the foundational methods for synthesizing and characterizing scutiaquinone B?

- Methodological Answer : Synthesis of this compound typically involves extraction from natural sources (e.g., Scutia species) followed by chromatographic purification. Characterization requires spectroscopic techniques (e.g., NMR, HRMS) and comparison with literature data. For novel syntheses, researchers must report reaction conditions, yields, and purity (e.g., HPLC ≥95%) to ensure reproducibility . Solubility profiles (e.g., in water) should be quantified using UV-Vis spectroscopy or HPLC, with log S values (-8.11) indicating poor solubility .

Q. How can researchers design experiments to validate this compound’s inhibitory effects on CYP enzymes?

- Methodological Answer : In vitro CYP inhibition assays (e.g., fluorometric or LC-MS-based) using recombinant enzymes (CYP2C19, CYP2C9, CYP3A4) are standard. Dose-response curves (IC₅₀ values) should be generated with positive controls (e.g., ketoconazole for CYP3A4). Ensure enzyme activity is measured under physiologically relevant conditions (pH 7.4, 37°C) . Data interpretation must account for potential off-target effects via counter-screening .

Advanced Research Questions

Q. What experimental strategies address this compound’s low bioavailability (score 0.55) and poor solubility?

- Methodological Answer : Solubility enhancement can be achieved via nanoformulation (e.g., liposomes, micelles) or co-solvent systems (e.g., PEG-400/ethanol). Bioavailability studies require pharmacokinetic (PK) profiling in animal models (e.g., rats) with plasma concentration-time curves (AUC, Cₘₐₓ) and tissue distribution analysis. Compare results with structurally similar perylenequinones (e.g., scutiaquinone A) to identify structure-property relationships .

Q. How can conflicting data on this compound’s bioactivity be resolved in heterogeneous studies?

- Methodological Answer : Conduct systematic reviews with meta-analysis to aggregate findings across studies. Assess heterogeneity via I² statistics and subgroup analyses (e.g., solvent differences, assay types). Replicate key experiments under standardized conditions (e.g., ISO 17025 guidelines) and validate using orthogonal methods (e.g., in silico docking vs. enzymatic assays) .

Q. What frameworks (e.g., PICOT, FINER) are optimal for formulating research questions on this compound’s therapeutic potential?

- Methodological Answer : Use PICOT to structure clinical queries:

- P opulation: Schistosoma-infected models.

- I ntervention: this compound dosage (e.g., 10–50 mg/kg).

- C omparison: Standard antiparasitics (e.g., praziquantel).

- O utcome: Parasite burden reduction, enzyme inhibition.

- T imeframe: Acute (7 days) vs. chronic (28 days).

Apply FINER criteria to ensure feasibility, novelty, and relevance to drug discovery pipelines .

Methodological Challenges

Q. How should researchers address this compound’s instability in aqueous media during in vitro assays?

- Methodological Answer : Stabilize the compound using antioxidants (e.g., ascorbic acid) or light-protected conditions (amber vials). Validate stability via accelerated degradation studies (40°C/75% RH) and monitor degradation products with LC-MS. Use fresh stock solutions prepared in DMSO (<0.1% final concentration) to minimize solvent interference .

Q. What are best practices for reporting this compound’s pharmacokinetic data to ensure reproducibility?

- Methodological Answer : Adhere to MIAME and ARRIVE guidelines:

- Specify animal strain, dosing route (oral vs. IV), and sampling intervals.

- Report bioavailability relative to intravenous administration.

- Include mass balance studies (urine, feces) and metabolite identification (e.g., glucuronidation via LC-HRMS) .

Data Interpretation & Contradictions

Q. How can researchers reconcile discrepancies in this compound’s reported CYP inhibition potency across studies?

- Methodological Answer : Cross-validate assays using human liver microsomes (HLMs) and recombinant CYP isoforms. Account for inter-laboratory variability by normalizing data to positive controls. Use computational models (e.g., molecular dynamics) to predict binding affinities and compare with experimental IC₅₀ values .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data (transcriptomics/proteomics), employ false discovery rate (FDR) correction and pathway enrichment analysis (KEGG, GO) .

Ethical & Reporting Standards

Q. How should researchers ethically design studies involving this compound’s toxicity profiling?

- Methodological Answer : Follow OECD 423 guidelines for acute toxicity (fixed-dose procedure) and ICH S7B for cardiovascular safety. Include negative controls (vehicle-only) and blinded histopathological assessments. Disclose conflicts of interest and obtain institutional animal care committee (IACUC) approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.